molecular formula C20H22BNO3 B6323825 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096996-32-4

4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No.: B6323825
CAS No.: 2096996-32-4
M. Wt: 335.2 g/mol
InChI Key: CRCTVRLJXNLYGP-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C20H22BNO3 and a molecular weight of 335.20458 g/mol . This compound is notable for its unique structure, which includes a benzyloxy group, a benzonitrile moiety, and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-benzyloxybenzonitrile with a boron-containing reagent. One common method is the hydroboration of alkenes or alkynes, where a B-H bond is added to the unsaturated carbon-carbon bond to form the corresponding organoborane . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes.

Chemical Reactions Analysis

4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its role as a boron reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Similar compounds to 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile include other boron-containing reagents used in organic synthesis, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical transformations.

Properties

IUPAC Name

4-phenylmethoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-11-17(13-22)9-10-19(18)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCTVRLJXNLYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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